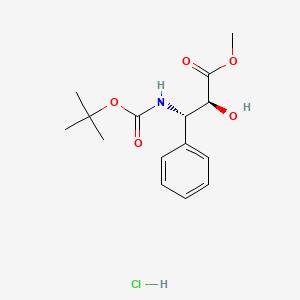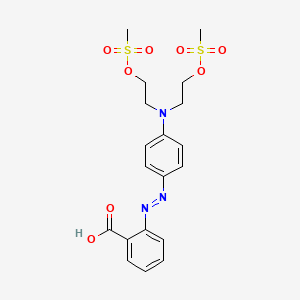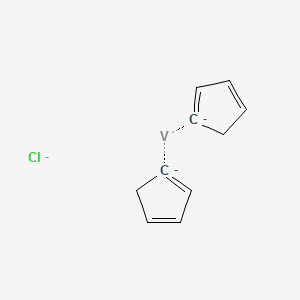
Bis-(cyclopentadienyl)vanadium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(cyclopentadienyl)vanadium chloride: is an organometallic compound with the chemical formula V(C₅H₅)₂Cl₂. It is a member of the metallocene family, which typically features a metal ion sandwiched between two cyclopentadienyl rings. This compound is known for its vibrant indigo color and its paramagnetic properties. It has been extensively studied due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Method: One of the earliest methods to synthesize bis-(cyclopentadienyl)vanadium chloride involves the reduction of vanadocene dichloride with aluminum hydride.
Modern Synthesis: A more contemporary approach involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the modern synthesis method mentioned above is likely adapted for larger-scale production due to its efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It reacts with various ligands, such as carbon monoxide, to form ionic vanadocene derivatives.
Common Reagents and Conditions:
Oxidation: Ferrocenium salts in toluene.
Reduction: Alkynes.
Substitution: Carbon monoxide under inert atmosphere.
Major Products:
Oxidation: Monocations of this compound.
Reduction: Vanadium-cyclopropene complexes.
Substitution: Ionic vanadocene derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Paramagnetic Studies: Its paramagnetic properties make it a valuable compound for electron paramagnetic resonance (EPR) studies.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis-(cyclopentadienyl)vanadium chloride exerts its effects primarily through its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating various chemical transformations. This redox flexibility is crucial for its catalytic activity and its interactions with other molecules .
Comparison with Similar Compounds
Uniqueness:
Redox Properties: this compound’s ability to undergo both oxidation and reduction reactions makes it unique among metallocenes.
Paramagnetic Nature: Its paramagnetic properties distinguish it from many other organometallic compounds, making it particularly useful in EPR studies.
Properties
Molecular Formula |
C10H10ClV-3 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium;chloride |
InChI |
InChI=1S/2C5H5.ClH.V/c2*1-2-4-5-3-1;;/h2*1-3H,4H2;1H;/q2*-1;;/p-1 |
InChI Key |
IFGJVSVPQIOZID-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



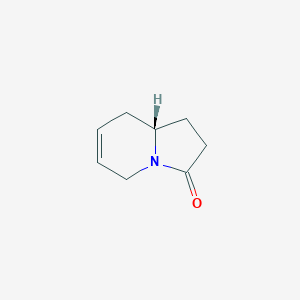
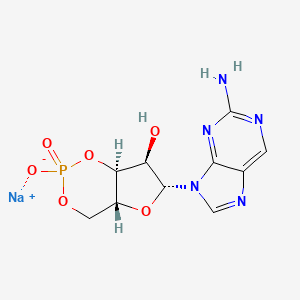
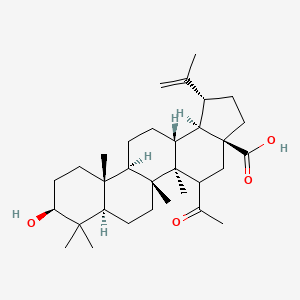

![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
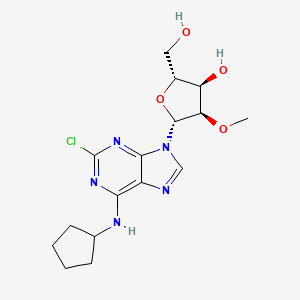
![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
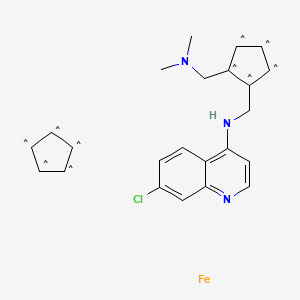
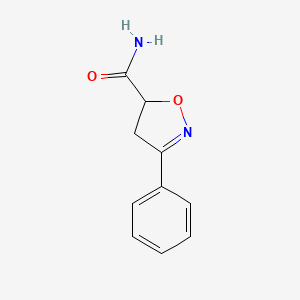
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
